molecular formula C21H14ClFN2O3 B2797294 2-chloro-6-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921891-49-8

2-chloro-6-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No. B2797294
M. Wt: 396.8
InChI Key: ILYWBEPRQMMYLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-chloro-6-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common functional group in pharmaceuticals and could potentially have biological activity. The molecule also contains a dibenzo[b,f][1,4]oxazepin ring, which is a type of tricyclic structure often found in psychotropic drugs .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of both electron-withdrawing (fluoro, chloro) and electron-donating (methyl) groups could have interesting effects on the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. The presence of multiple aromatic rings in this compound suggests it would be relatively nonpolar and insoluble in water .

Scientific Research Applications

Synthesis and Structural Analysis

This compound and its derivatives are of interest due to their complex synthesis processes and potential for forming the core structure of various bioactive compounds. For instance, Acosta Quintero et al. (2019) detailed a synthesis process that concurrently forms halogeno-substituted dibenzoazepines and dibenzoazocines, highlighting their importance in creating bioactive molecules. The structural conformation of these compounds, such as the azepine ring adopting a twist-boat form, facilitates their interaction through hydrogen bonds, forming a three-dimensional framework structure (Acosta Quintero et al., 2019).

Antimicrobial Applications

Desai et al. (2013) synthesized fluorine-containing benzamides, including derivatives with significant antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom at specific positions in these compounds was essential for enhancing their antimicrobial efficacy (Desai et al., 2013).

Bioactive Molecule Development

Patel et al. (2009) discussed synthesizing fluoro-substituted benzothiazoles with potential for biological and pharmacological screening, indicating the broad interest in fluoro-containing compounds for developing therapeutic agents (Patel et al., 2009).

Pharmacological Applications

Naporra et al. (2016) explored the influence of chlorine substitution patterns on pharmacology at various GPCRs, demonstrating the potential of dibenzo[b,f][1,4]oxazepines and related structures in developing targeted therapeutic agents with specific receptor affinities (Naporra et al., 2016).

Novel Synthesis Methods

Research has also focused on developing efficient methods for assembling benzo-fused N-heterocycles, indicating the versatility of these compounds for creating diverse molecular structures with potential therapeutic applications (Zhang et al., 2015).

Future Directions

The future directions for this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and eventually tested in clinical trials .

properties

IUPAC Name

2-chloro-6-fluoro-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClFN2O3/c1-11-5-7-18-16(9-11)25-20(26)13-10-12(6-8-17(13)28-18)24-21(27)19-14(22)3-2-4-15(19)23/h2-10H,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYWBEPRQMMYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)F)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

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